



# Application Notes and Protocols for Cell Viability Assays with JET-209

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

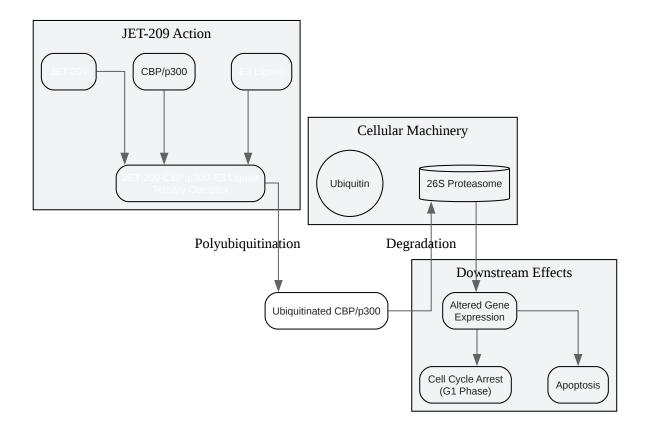
**JET-209** is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional co-activators CREB-binding protein (CBP) and its paralogue p300.[1][2][3] As key regulators of gene expression, CBP and p300 are implicated in a multitude of cellular processes including cell growth, differentiation, and survival.[4][5][6][7] Dysregulation of CBP/p300 activity is a hallmark of various cancers, making them attractive therapeutic targets. **JET-209** leverages the cell's own ubiquitin-proteasome system to specifically eliminate these proteins, offering a powerful tool for studying their function and for potential therapeutic development.[1][2][3]

These application notes provide detailed protocols for assessing the effect of **JET-209** on cell viability using common metabolic assays.

### **Mechanism of Action of JET-209**

**JET-209** is a heterobifunctional molecule consisting of a ligand that binds to CBP/p300, a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite complex formation leads to the polyubiquitination of CBP/p300, marking them for degradation by the 26S proteasome. The degradation of these critical co-activators leads to the modulation of various signaling pathways, ultimately impacting cell cycle progression and apoptosis.





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Caption: Mechanism of Action of JET-209.

### **Data Presentation**

The following tables summarize the reported in vitro activity of **JET-209** across various acute leukemia cell lines.

Table 1: Degradation and Anti-proliferative Activity of **JET-209** 



Cell Line	Target	DC50 (nM)	IC50 (nM)
RS4;11	СВР	0.05	0.1
p300	0.2		
MV4;11	-	-	0.04
HL-60	-	-	0.54
MOLM-13	-	-	2.3

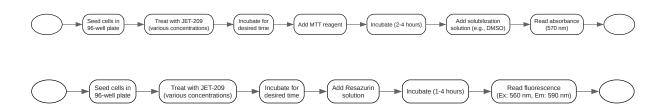
DC<sub>50</sub>: Half-maximal degradation concentration. IC<sub>50</sub>: Half-maximal inhibitory concentration. Data sourced from MedchemExpress and PubMed.[1][2]

## **Experimental Protocols**

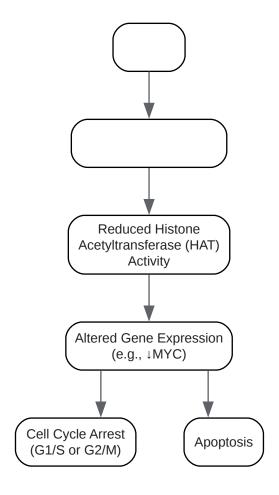
Two common and reliable methods for assessing cell viability following treatment with **JET-209** are the MTT and Resazurin assays. Both assays measure the metabolic activity of viable cells.

# MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.







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